3,3-Diethoxy-1-propyne

Catalog No.
S793852
CAS No.
10160-87-9
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Diethoxy-1-propyne

CAS Number

10160-87-9

Product Name

3,3-Diethoxy-1-propyne

IUPAC Name

3,3-diethoxyprop-1-yne

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3

InChI Key

RGUXEWWHSQGVRZ-UHFFFAOYSA-N

SMILES

CCOC(C#C)OCC

Canonical SMILES

CCOC(C#C)OCC

Synthesis of Organic Compounds:

3,3-Diethoxy-1-propyne finds application as a precursor in the synthesis of various organic compounds. One notable example is the preparation of 3-boronoacrolein pinacolate, a versatile building block for further organic transformations []. This compound serves as a valuable intermediate in the synthesis of heterocycles and other complex molecules [, ]. Additionally, 3,3-diethoxy-1-propyne can be used in the synthesis of (E)-3-(tributylstannyl)-2-propenal, another important building block for organic synthesis [].

3,3-Diethoxy-1-propyne is an organosilicon compound with the molecular formula C7H12O2C_7H_{12}O_2 and a CAS Registry Number of 10160-87-9. This compound is characterized by its alkyne functional group and two ethoxy groups attached to the third carbon of the propyne chain. It is recognized for its reactivity and serves as an important building block in organic synthesis, particularly in carbohydrate chemistry and the preparation of complex organic molecules .

3,3-Diethoxy-1-propyne itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for the production of other compounds that may have biological activity.

3,3-Diethoxy-1-propyne is a flammable liquid []. Detailed safety information is not widely available, but standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

, notably:

  • Formation of Organolithium Compounds: It can react with strong bases like n-Butyllithium to form a lithio derivative, which is useful in further synthetic applications .
  • Reactions with Grignard Reagents: This compound can react with Grignard reagents to produce key intermediates in the synthesis of complex carbohydrates, such as 3-(β-D-xylofuranosyl)pyrazole .
  • Cross-Coupling Reactions: It serves as a precursor for synthesizing organostannane compounds that are valuable in palladium-catalyzed cross-coupling reactions, facilitating the introduction of diene units into various substrates.

Several methods exist for synthesizing 3,3-Diethoxy-1-propyne:

  • From Propargylaldehyde Diethyl Acetal: This method involves the tautomerization of propargylaldehyde diethyl acetal, resulting in the formation of 3,3-Diethoxy-1-propyne as an intermediate.
  • Lithiation and Reaction with Electrophiles: The lithio derivative can be synthesized by deprotonation and subsequently reacted with various electrophiles to form diverse organic compounds .
  • Alkylation Reactions: It can also be synthesized through alkylation processes involving appropriate alkyl halides and diethyl ether derivatives.

3,3-Diethoxy-1-propyne finds applications primarily in:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, particularly in carbohydrate chemistry .
  • Preparation of Heterocycles: The compound is utilized in constructing heterocyclic compounds that have significant importance in medicinal chemistry.
  • Material Science: Its derivatives may be explored for potential applications in polymer chemistry and materials science due to their unique structural features.

Several compounds share structural similarities with 3,3-Diethoxy-1-propyne. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Propargylaldehyde Diethyl AcetalC7H12O2A tautomer from which 3,3-Diethoxy-1-propyne can be derived.
2-Methyl-1-butyneC5H10A simpler alkyne lacking ethoxy groups; less reactive than 3,3-Diethoxy-1-propyne.
2-EthoxypropeneC5H10OSimilar ethoxy substitution but lacks the alkyne functionality.
1-PropyneC3H4A basic alkyne without substituents; serves as a comparison for reactivity.

The presence of two ethoxy groups in 3,3-Diethoxy-1-propyne enhances its reactivity and versatility compared to simpler alkynes or ethers. Its unique structure allows it to participate in a variety of

XLogP3

0.9

Boiling Point

139.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10160-87-9

Wikipedia

Propynal diethyl acetal

Dates

Last modified: 08-15-2023

Explore Compound Types